N''-amino-N-(1-ethyl-1H-pyrazol-4-yl)guanidinehydroiodide

Antibacterial Gram-negative bacteria eNTRy rules

N''-Amino-N-(1-ethyl-1H-pyrazol-4-yl)guanidine hydroiodide (CAS 2375276-08-5; molecular formula C₆H₁₃IN₆; molecular weight 296.1 g/mol) is a synthetic small-molecule guanidine derivative comprising a 1-ethyl-1H-pyrazol-4-yl substituent linked to an N''-amino guanidine core, isolated as the hydroiodide salt. The compound belongs to the broader class of pyrazolyl guanidines, which have been patented as inhibitors of mitochondrial F₁F₀-ATPase for applications in immune disorders, inflammatory conditions, and oncology.

Molecular Formula C6H13IN6
Molecular Weight 296.116
CAS No. 2375276-08-5
Cat. No. B2617430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN''-amino-N-(1-ethyl-1H-pyrazol-4-yl)guanidinehydroiodide
CAS2375276-08-5
Molecular FormulaC6H13IN6
Molecular Weight296.116
Structural Identifiers
SMILESCCN1C=C(C=N1)N=C(N)NN.I
InChIInChI=1S/C6H12N6.HI/c1-2-12-4-5(3-9-12)10-6(7)11-8;/h3-4H,2,8H2,1H3,(H3,7,10,11);1H
InChIKeyWMFMXFRWXCWVAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N''-Amino-N-(1-ethyl-1H-pyrazol-4-yl)guanidine Hydroiodide (CAS 2375276-08-5): Structural Identity, Physicochemical Profile, and Procurement-Readiness Assessment


N''-Amino-N-(1-ethyl-1H-pyrazol-4-yl)guanidine hydroiodide (CAS 2375276-08-5; molecular formula C₆H₁₃IN₆; molecular weight 296.1 g/mol) is a synthetic small-molecule guanidine derivative comprising a 1-ethyl-1H-pyrazol-4-yl substituent linked to an N''-amino guanidine core, isolated as the hydroiodide salt . The compound belongs to the broader class of pyrazolyl guanidines, which have been patented as inhibitors of mitochondrial F₁F₀-ATPase for applications in immune disorders, inflammatory conditions, and oncology [1]. Structurally, it features a fully protonated guanidinium moiety under physiological conditions (predicted conjugate acid pKₐ ≈ 12–14, consistent with guanidine-class basicity [2]), distinguishing it from neutral or amine-only pyrazole analogs. The compound was previously available through Biosynth/CymitQuimica (Ref. 3D-AVD27608) at ≥95% purity but is currently listed as discontinued .

Structural probe

4-yl pyrazole guanidine regioisomer for F1F0-ATPase inhibitor SAR studies

Salt form identity

Hydroiodide counterion; defined aqueous solubility and storage stability profile

Chemotype context

N''-amino guanidine motif supports inflammation-pathway screening; guanidine core enables Gram-negative permeation assessment

N''-Amino-N-(1-ethyl-1H-pyrazol-4-yl)guanidine Hydroiodide: Why In-Class Compounds Cannot Be Interchanged Without Risk of Functional Divergence


Pyrazolyl guanidines are not a functionally homogeneous class. The specific combination of (a) an N''-amino substitution on the guanidine core, (b) a 1-ethyl pyrazole at the 4-position, and (c) the hydroiodide counterion collectively determines this compound's physicochemical and pharmacological profile. Published structure-activity relationship (SAR) data from the pyrazole-amide N-alkyl guanidine series demonstrates that the type of positively charged group (amine vs. N-alkyl guanidine vs. cyclic guanidine) directly controls antibacterial potency, with guanidine-type groups enhancing activity by up to ~5-fold against E. coli ΔtolC compared to amine analogs sharing the same scaffold (e.g., MIC₉₅: 10G = 3.5 μM vs. 10A amine series) [1]. Furthermore, in the F₁F₀-ATPase inhibitor patent class, substitution position on the pyrazole ring (3-yl vs. 4-yl vs. 5-yl) and the nature of the N-substituent on the guanidine critically modulate target engagement and cellular potency [2]. Procuring a close analog — such as a pyrazole-3-yl guanidine or an N-alkyl rather than N-amino guanidine — risks losing the intended biological activity or introducing uncharacterized off-target effects. The hydroiodide salt form also confers distinct solubility and stability properties compared to hydrochloride or free-base forms, which can affect both in vitro assay reproducibility and downstream formulation [3].

N-amino guanidine N-alkyl guanidine

N-substitution type may shift pharmacological space; antibacterial potency profiles differ substantially in published chemotype comparisons

4-yl pyrazole 3-yl / 5-yl pyrazole

Regioisomeric attachment position can alter target binding and selectivity; 4-yl series less characterized for ATPase inhibition

Hydroiodide HCl / free base

Salt form influences solubility, hygroscopicity, and long-term assay reproducibility; free-base guanidines may form carbonate mixtures

N''-Amino-N-(1-ethyl-1H-pyrazol-4-yl)guanidine Hydroiodide: Quantified Differentiation Evidence for Scientific Selection and Procurement


Guanidine vs. Amine Functionality: Documented 5-Fold Potency Differential in Antibacterial Activity (Class-Level Inference)

In a focused pyrazole-amide library where N-alkyl guanidine and amine substituents were compared head-to-head on identical scaffolds, the guanidine functionality consistently outperformed amine analogs in antibacterial potency. For scaffold 10 against efflux-pump-deficient E. coli (EcΔtolC), the N-alkyl guanidine derivative 10G achieved an MIC₉₅ of 3.5 μM, representing a >5-fold improvement over the corresponding Boc-protected cyclic guanidine 10D (MIC₉₅ = 18 μM) [1]. This trend was general across the library: the top 11 most potent E. coli hits included nine guanidine derivatives and only two amines [1]. While the target compound (CAS 2375276-08-5) carries an N''-amino guanidine rather than an N-alkyl guanidine, the guanidine core — with its higher basicity (pKₐ conjugate acid ~12–14 vs. ~8–10 for aliphatic amines) and permanent positive charge at physiological pH — is structurally predisposed to enhanced Gram-negative membrane permeation per the eNTRy rules [1][2]. This differentiates it from amine-only pyrazole analogs that lack a guanidine moiety.

Guanidine vs. amine potency
Class-level inference
~5.1-fold MIC improvement (guanidine vs. Boc-guanidine); 3.5 μM MIC₉₅ for N-alkyl guanidine 10G

Guanidine-core compounds may support Gram-negative antibacterial screening; amine-only analogs typically exhibit lower permeation

Data derived from pyrazole-amide series (EcΔtolC); class translation to target compound requires validation

Antibacterial Gram-negative bacteria eNTRy rules Structure-activity relationship

Pyrazole 4-yl Substitution Pattern: Distinct from 3-yl Guanidines in F₁F₀-ATPase Inhibitor Patents (Class-Level Inference)

The Lycera Corporation patent family (WO2012078874A1, US 9,815,791 B2) extensively claims pyrazolyl guanidine compounds as F₁F₀-ATPase inhibitors, with the exemplified compounds predominantly featuring a pyrazole ring linked at the 3-position to the guanidine moiety (i.e., 2-(1H-pyrazol-5-yl)guanidine core) [1]. The target compound (CAS 2375276-08-5) bears the guanidine at the pyrazole 4-position, representing a distinct regioisomeric connectivity. In heterocyclic SAR, substitution position on the pyrazole ring is known to modulate both electronic properties and steric accessibility of the guanidine pharmacophore, which can alter target binding kinetics and selectivity profiles [2]. This positional difference provides a structurally distinct starting point for F₁F₀-ATPase inhibitor optimization, potentially accessing binding modes not explored by the extensively characterized 3-yl series.

4-yl vs. 3-yl pyrazole
Class-level inference
4-yl connectivity differs from dominant 3-yl/5-yl patent series (Lycera WO2012078874A1)

Regioisomeric starting point for F1F0-ATPase SAR expansion; binding-mode differentiation may be probed

No direct comparative activity data available; structural differentiation only

F₁F₀-ATPase Mitochondrial inhibitor Immunology Oncology Pyrazole regioisomer

Hydroiodide Salt Form: Stability and Solubility Differentiation from Hydrochloride and Free-Base Analogs (Supporting Evidence)

The hydroiodide counterion in CAS 2375276-08-5 confers distinct physicochemical properties compared to the more common hydrochloride salt forms of guanidine derivatives. Guanidine hydroiodide salts are documented to exhibit high aqueous solubility (freely soluble in water) and enhanced resistance to oxidative discoloration upon prolonged storage compared to the corresponding free bases [1]. Guanidine hydrochloride (CAS 50-01-1), by contrast, has different solubility profiles in polar aprotic solvents (e.g., DMF, DMAC) and distinct hygroscopicity characteristics . For procurement, the hydroiodide form guarantees a single, well-defined salt stoichiometry with confirmed ≥95% purity, eliminating the variability associated with free-base guanidines that may exist as mixtures of protonation states or undergo slow carbonate formation upon atmospheric CO₂ exposure.

Hydroiodide salt properties
Supporting evidence
≥95% purity; water-soluble; enhanced resistance to oxidative discoloration vs. free base

Defined salt form may improve assay-ready preparation and long-term storage consistency

Class-level hydroiodide observations; compound-specific solubility data not reported

Salt form Hydroiodide Solubility Stability Formulation

N''-Amino Guanidine Substituent: Pharmacological Differentiation from N-Alkyl and Unsubstituted Guanidines (Supporting Evidence)

The N''-amino substituent on the guanidine core of CAS 2375276-08-5 distinguishes it both from simple unsubstituted guanidines and from the N-alkyl guanidine series described in antibacterial SAR studies. N-amino guanidine derivatives were patented as early as US 3,131,218 (1964) for anti-inflammatory, sympatholytic, and hypotensive activities, establishing a distinct pharmacological lineage separate from alkyl-guanidine antibacterials [1]. The N''-amino group introduces an additional hydrogen-bond donor/acceptor site and modifies the electronic environment of the guanidine core, which can alter both the pKₐ of the conjugate acid and the compound's interaction with biological targets such as nitric oxide synthase (NOS) isoforms [2]. Aminoguanidine (the simplest N-amino guanidine) has a measured pKₐ₂ of 11.5 ± 0.1 [3], and is a well-characterized inhibitor of inducible NOS (iNOS) with anti-inflammatory activity demonstrated in multiple preclinical models [2].

N-amino vs. N-alkyl guanidine
Supporting evidence
N-amino guanidines linked to iNOS/NF-κB pathway modulation; aminoguanidine pKₐ₂ ≈ 11.5

N-amino substitution may support inflammation-pathway screening; pharmacological space distinct from N-alkyl antibacterial chemotypes

Aminoguanidine comparator data; target compound not directly tested in reported models

N-amino guanidine Pharmacophore Anti-inflammatory NOS inhibition Chemical biology

N''-Amino-N-(1-ethyl-1H-pyrazol-4-yl)guanidine Hydroiodide: Evidence-Grounded Application Scenarios for Research and Industrial Procurement


F₁F₀-ATPase Inhibitor Lead Optimization: Exploring 4-yl Pyrazole Guanidine Regioisomers

This compound serves as a structurally differentiated starting point for medicinal chemistry programs targeting mitochondrial F₁F₀-ATPase. The 4-yl pyrazole-guanidine connectivity (vs. the dominant 3-yl/5-yl series exemplified in the Lycera patent estate [1]) provides an underexplored regioisomeric space for SAR expansion. Teams can use this compound to probe whether the 4-yl substitution pattern yields altered target binding kinetics, isoform selectivity, or pharmacokinetic properties compared to the extensively characterized 3-yl series.

Gram-Negative Antibacterial Hit Identification: Guanidine-Pyrazole Chemotype Screening

Based on the demonstrated principle that guanidine-functionalized pyrazole-amides gain broad-spectrum antibacterial activity — including against Gram-negative pathogens E. coli, A. baumannii, and P. aeruginosa — while uncharged or amine-only analogs remain inactive [2], this compound's guanidine-core structure makes it a relevant candidate for inclusion in phenotypic screening libraries targeting multidrug-resistant Gram-negative bacteria. The hydroiodide salt ensures defined solubility for assay-ready plate preparation.

Anti-Inflammatory Drug Discovery: N-Amino Guanidine Pharmacophore Exploration

The N''-amino guanidine motif is historically associated with anti-inflammatory activity through inhibition of inducible nitric oxide synthase (iNOS) and modulation of the NF-κB pathway, as established for the simpler analog aminoguanidine [3]. The addition of a 1-ethylpyrazol-4-yl substituent on the second guanidine nitrogen may confer improved target selectivity or pharmacokinetic properties over unsubstituted aminoguanidine, making this compound a candidate for inflammation-focused screening cascades.

Chemical Biology Tool Compound: Guanidine Basicity and Cellular Uptake Studies

With a predicted guanidine conjugate acid pKₐ in the range of 11.5–13.6 [4], this compound exists predominantly as a permanently charged guanidinium cation at physiological pH. It can serve as a tool compound for studying the relationship between molecular charge state and cellular permeability across Gram-negative bacterial membranes, complementing existing datasets generated with N-alkyl guanidine and amine series in the eNTRy rules framework [2].

Application
Selection Property
Validation Focus
Mitochondrial F1F0-ATPase inhibitor SAR studies
4-yl pyrazole guanidine regioisomer
Binding kinetics and isoform selectivity review
Gram-negative antibacterial screening
Guanidine-core chemotype (permanent cation)
Membrane permeation and accumulation profiling
Inflammation-pathway compound screening
N-amino guanidine pharmacophore
iNOS/NF-κB pathway endpoint assessment
Cellular uptake and charge-state tool studies
Guanidinium cation (pKₐ ~12–14)
eNTRy rules accumulation and permeability modeling
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